molecular formula C5H7BrN2 B145972 4-Bromo-3,5-dimethyl-1H-pyrazole CAS No. 3398-16-1

4-Bromo-3,5-dimethyl-1H-pyrazole

Cat. No. B145972
CAS RN: 3398-16-1
M. Wt: 175.03 g/mol
InChI Key: RISOHYOEPYWKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. The presence of a bromine atom and methyl groups in the structure of 4-Bromo-3,5-dimethyl-1H-pyrazole suggests that it may have unique chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to 4-Bromo-3,5-dimethyl-1H-pyrazole, has been developed. This method involves a selective Sandmeyer reaction and provides a versatile approach to synthesizing these compounds in good yield . Although the exact synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For instance, the X-ray structure characterization of antipyrine derivatives, which are closely related to pyrazoles, reveals that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions . These findings can provide insights into the potential molecular structure and intermolecular interactions of 4-Bromo-3,5-dimethyl-1H-pyrazole.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by substituents on the ring. The presence of a bromine atom in the 4-position of 4-Bromo-3,5-dimethyl-1H-pyrazole may make it a suitable candidate for further functionalization through nucleophilic substitution reactions or coupling reactions. The chemical reactivity of such compounds is often explored to develop new pharmaceuticals or materials with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using various spectroscopic and computational methods. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with DFT calculations, have been used to investigate the properties of a similar compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole . These studies provide valuable information on the bonding features, electronic properties, and stability of the molecule, which can be related to 4-Bromo-3,5-dimethyl-1H-pyrazole.

Case Studies

Some pyrazole derivatives have been studied for their biological activities. For example, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have shown remarkable analgesic activity in mice, along with other pharmacological properties . These case studies highlight the potential of pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, for the development of new therapeutic agents.

Scientific Research Applications

  • Synthesis and Kinetic Studies :

    • A kinetic study for the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, closely related to 4-Bromo-3,5-dimethyl-1H-pyrazole, was conducted, revealing insights into the synthesis process under specific conditions, including phase transfer catalysis and ultrasonic irradiation (Wang, Brahmayya, & Hsieh, 2015).
  • Chemical Complex Formation :

    • Research on pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, demonstrates their ability to form metal complexes, such as with ruthenium(III), which have potential applications in various chemical processes (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).
  • Structure and Tautomerism Analysis :

    • Studies on the tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-Bromo-3,5-dimethyl-1H-pyrazole, provide valuable insights into their structural behavior and properties, crucial for their application in various scientific fields (Trofimenko et al., 2007).
  • Antibacterial Properties and DNA Photocleavage Studies :

    • Certain pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, have shown potential in antibacterial applications and DNA photocleavage, indicating their potential in medical and biochemical research (Sharma et al., 2020).
  • Halogenation Method Development :

    • The development of a method for the halogenation of pyrazoles, including 4-Bromo-3,5-dimethyl-1H-pyrazole, under ultrasound irradiation presents a significant advancement in chemical synthesis techniques (Stefani et al., 2005).
  • Free-radical Scavenging and Antioxidant Activity :

    • Research on pyrazole derivatives shows their potential in free-radical scavenging and antioxidant activities, essential for applications in pharmaceuticals and health-related fields (Karrouchi et al., 2019).
  • Ultra Trace Level Analysis in Water :

    • A sensitive method for determining ultra trace levels of reactive bromine species in water using derivatives of 4-Bromo-3,5-dimethyl-1H-pyrazole highlights its importance in environmental monitoring and analysis (Lu et al., 2019).
  • Synthesis and Structural Analysis :

    • Studies on the synthesis, structural, and pharmacological exploration of pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, contribute to the understanding of their chemical and biological properties (Sharma et al., 2020).

Safety And Hazards

4-Bromo-3,5-dimethyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles . These potential applications suggest future directions for the use of 4-Bromo-3,5-dimethyl-1H-pyrazole in various fields of science.

properties

IUPAC Name

4-bromo-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISOHYOEPYWKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187586
Record name Pyrazole, 4-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethyl-1H-pyrazole

CAS RN

3398-16-1
Record name 4-Bromo-3,5-dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3398-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3398-16-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazole, 4-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-3,5-dimethylpyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AT7M73HWM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
4-Bromo-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Bromo-3,5-dimethyl-1H-pyrazole

Citations

For This Compound
32
Citations
J Gardiner, I Martinez‐Botella, TM Kohl… - Polymer …, 2017 - Wiley Online Library
Pyrazole‐based dithiocarbamates are versatile reversible addition fragmentation chain transfer (RAFT) agents that provide molar mass and dispersity (Đ) control over the radical …
Number of citations: 28 onlinelibrary.wiley.com
LJK Cook, R Kearsey, JV Lamb, EJ Pace, JA Gould - Tetrahedron Letters, 2016 - Elsevier
A novel methodology to synthesise oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk from 1-trityl-1H-pyrazol-4-ylboronate pinacol esters. This straightforward …
Number of citations: 6 www.sciencedirect.com
CB Aakeröy, EP Hurley, J Desper - Crystal growth & design, 2012 - ACS Publications
Systematic co-crystallizations of halogen- methyl- and nitro-substituted pyrazoles with a library of 20 aromatic carboxylic acids have been carried out using melt and solution-based …
Number of citations: 18 pubs.acs.org
MK Ibraev, OA Nurkenov, AT Takibayeva… - Colloquium …, 2022 - cyberleninka.ru
The article presents methods for obtaining 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in classical and microwave irradiation conditions. The composition and structure of …
Number of citations: 0 cyberleninka.ru
P Lu, K Lin, X Huang, D Yuan - Talanta, 2019 - Elsevier
The purpose of this study was to develop and validate a sensitive method for the determination of ultra trace levels of reactive bromine species (RBS) in water. To derivatized RBS, water …
Number of citations: 10 www.sciencedirect.com
X Hu, B Gao, Y Chu, W Li, X Liu, L Lin… - … –A European Journal, 2012 - Wiley Online Library
An efficient and practical synthesis of optically pure β-pyrazole-substituted alcohols was achieved by an asymmetric ring-opening reaction of meso-epoxides with pyrazole derivatives …
OS Attaryan, SK Antanosyan, FS Kinoyan… - Russian journal of …, 2006 - Springer
Pyrazoles I–IV reacted with acrolein to give 3-(1H-pyrazol-1-yl) propionaldehydes V–VIII in fairly high yields (Scheme 1). a product of condensation of two molecules of …
Number of citations: 9 link.springer.com
H Xu, L Meng, X Zhao, J Chen, J Lu, JM Chovelon, Y Ji - Water Research, 2021 - Elsevier
Tetrabromobisphenol S (TBBPS) is an emerging brominated flame retardant (BFR) that can cause endocrinological abnormalities in aquatic species and is neurotoxic and cytotoxic to …
Number of citations: 19 www.sciencedirect.com
T Zhang, J Dong, C Zhang, D Kong, Y Ji, Q Zhou, J Lu - Chemosphere, 2023 - Elsevier
Fluoroquinolones (FQs) are a class of antibiotics with emerging concern. This study investigated the photochemical properties of two representative FQs, ie, norfloxacin (NORF) and …
Number of citations: 3 www.sciencedirect.com
JD Sivey - researchgate.net
Free chlorine and free bromine (eg, HOCl and HOBr) are employed as disinfectants in a variety of aqueous systems, including drinking water, wastewater, ballast water, recreational …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.